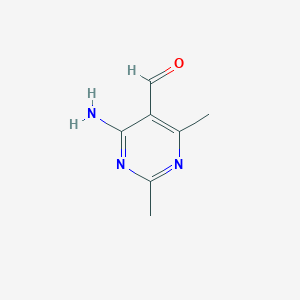

4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde

描述

属性

IUPAC Name |

4-amino-2,6-dimethylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-6(3-11)7(8)10-5(2)9-4/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWXAMOERPXSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634345 | |

| Record name | 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-47-5 | |

| Record name | 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Vilsmeier Formylation

The Vilsmeier reaction is a well-established method for introducing aldehyde groups into aromatic systems. In the context of pyrimidines, this method can effectively convert 6-amino derivatives into their corresponding formylated products.

- A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared.

- The 6-amino derivative is added to this mixture at low temperatures to avoid decomposition.

- The reaction typically proceeds at elevated temperatures (around 50°C) for several hours.

Yield: This method has shown yields ranging from 70% to 98%, depending on the specific conditions and starting materials used.

Cyclization Reactions

Cyclization reactions often involve the use of urea or thiourea in combination with other reagents to form pyrimidine rings.

- The reaction starts with cyanoacetate and urea as raw materials.

- Under basic conditions (using sodium hydroxide), a cyclization occurs, followed by methylation to yield the desired pyrimidine derivative.

- Dissolve sodium in a solvent (e.g., methanol).

- Add cyanoacetate slowly while stirring.

- Introduce urea and heat under reflux conditions.

- After completion, filter and neutralize to obtain the intermediate product.

- Methylate the intermediate using dimethyl sulfate or similar agents.

Yield: This method can achieve high yields (up to 96%) for the intermediate products, which can then be converted into 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde through further reactions.

Methylation Reactions

Methylation is often a crucial step in synthesizing pyrimidines, particularly when modifying functional groups.

- Following cyclization, the intermediate product undergoes methylation using a phase transfer catalyst and a methylating agent.

- Common reagents include sodium hydroxide as a base and dimethyl carbonate as a methylating agent.

Yield: The methylation step can also yield high results, significantly contributing to the overall efficiency of the synthesis process.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range |

|---|---|---|---|

| Vilsmeier Formylation | POCl₃, DMF | 50°C for several hours | 70% - 98% |

| Cyclization | Cyanoacetate, Urea | Reflux; basic conditions | Up to 96% |

| Methylation | Dimethyl sulfate, Sodium hydroxide | Heat with phase transfer catalyst | High yield |

Recent studies have demonstrated that optimizing reaction conditions—such as temperature, time, and reagent ratios—can significantly enhance yields and reduce by-products in the synthesis of this compound. For instance:

Using BF₃·Et₂O as a catalyst during formylation has shown improvements in reaction times and yields.

Adjustments in solvent choice during cyclization reactions have also been noted to affect solubility and reactivity positively.

The preparation of this compound encompasses various methodologies that can be tailored for efficiency and yield optimization. Ongoing research continues to refine these processes, aiming for greener and more sustainable synthetic routes while maintaining high product quality. Each method presents unique advantages that can be leveraged depending on available resources and desired outcomes in chemical synthesis.

化学反应分析

Types of Reactions

4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Amino-2,6-dimethylpyrimidine-5-carboxylic acid.

Reduction: 4-Amino-2,6-dimethylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Antibacterial and Antitubercular Properties

Research indicates that 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde exhibits significant antibacterial and antitubercular activities. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action may involve inhibiting key metabolic pathways in bacteria .

Enzyme Inhibition

The compound has been investigated for its ability to act as a ligand in enzyme inhibition studies. It shows promise in inhibiting non-nucleoside reverse transcriptase, which is crucial for treating viral infections. This property highlights its potential role in developing antiviral therapies.

Anticancer Potential

Derivatives synthesized from this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. These studies suggest that this compound could be a valuable precursor for developing new anticancer agents .

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing various biologically active molecules. Its derivatives are being explored for their potential therapeutic applications in treating conditions such as bacterial infections, cancer, and viral diseases .

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in the development of agrochemicals. Its derivatives can serve as intermediates in synthesizing herbicides and pesticides, contributing to agricultural productivity .

作用机制

The mechanism of action of 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde is not well-defined due to its primary use as an intermediate in synthesis. its derivatives may exert effects through various molecular targets and pathways, depending on their specific structures and functional groups .

相似化合物的比较

Comparison with Similar Compounds

The evidence provided pertains to 4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724), a piperidine derivative, which is structurally distinct from the pyrimidine-based compound . Piperidines and pyrimidines are different classes of heterocycles, with pyrimidines being six-membered rings containing two nitrogen atoms, while piperidines are saturated six-membered rings with one nitrogen atom. Below is a comparative analysis based on the available evidence and general chemical principles:

Table 1: Key Differences Between 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde and ST-2724

Key Observations:

Structural and Functional Differences :

- The pyrimidine derivative’s aromaticity and aldehyde group contrast with the saturated, bulky tetramethylpiperidine structure. This difference impacts their chemical behavior; for example, the aldehyde in the pyrimidine compound can undergo condensation reactions, while ST-2724’s tertiary amine may act as a ligand or catalyst.

- ST-2724’s SDS highlights significant hazards (e.g., skin corrosion and oral toxicity) , but analogous data for the pyrimidine compound are unavailable in the evidence.

Reactivity and Stability :

- Pyrimidine derivatives are generally more reactive toward electrophilic substitution due to their aromatic nature, whereas saturated piperidines like ST-2724 are less reactive but more sterically hindered.

Ecological and Safety Profiles: ST-2724 poses documented risks to aquatic environments , but the ecological impact of this compound remains uncharacterized in the provided evidence.

Limitations of the Evidence

This gap precludes a direct, evidence-backed comparison. For a rigorous analysis, additional sources detailing the pyrimidine compound’s synthesis, spectroscopic data, and toxicology would be required.

生物活性

4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde is a pyrimidine derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in antibacterial and antitubercular therapies, as well as its role in synthesizing various pharmaceutical agents.

- Molecular Formula : C₇H₈N₄O

- Molecular Weight : Approximately 139.16 g/mol

- Appearance : White to pale yellow crystalline solid

The structure features an aldehyde functional group at the 5-position and amino groups at the 2 and 6 positions, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, enhancing its potential as a therapeutic agent.

Antibacterial and Antitubercular Properties

Research indicates that this compound exhibits significant in vitro antibacterial and antitubercular activities . Studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The compound's mechanism of action may involve inhibiting key metabolic pathways in bacteria, although specific targets remain to be fully elucidated.

Enzyme Inhibition Studies

The compound has been investigated for its ability to act as a ligand in enzyme inhibition studies. Its interactions with enzymes involved in metabolic pathways suggest that it could be developed into drugs targeting specific diseases. For instance, it has shown promise in inhibiting non-nucleoside reverse transcriptase, which is crucial in the treatment of viral infections.

Synthesis and Derivative Development

This compound serves as a precursor for synthesizing various pharmaceutical agents, particularly sulfonamide antibiotics. Compounds derived from it have been tested for their efficacy against bacterial infections and have also shown anti-inflammatory properties.

In one study, derivatives synthesized from this compound displayed enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The antiproliferative effects were measured using the MTT assay, revealing promising IC₅₀ values that indicate potent activity against these cancer cell lines .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good solubility in organic solvents like ethanol, which may facilitate its absorption and distribution in biological systems. Toxicity studies indicate that at appropriate dosages, the compound is well-tolerated in animal models, although further studies are necessary to confirm its safety for human use.

Data Table: Summary of Biological Activity

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde?

- Methodological Answer : The compound features a pyrimidine ring with amino (C4), dimethyl (C2 and C6), and carbaldehyde (C5) substituents. Key properties include:

- Molecular formula : Likely C₈H₁₁N₃O (based on analogous pyrimidine derivatives ).

- Polarity : The aldehyde group increases polarity, influencing solubility in polar solvents like DMSO or methanol.

- Spectroscopic identification : Use -NMR to confirm the aldehyde proton (~9-10 ppm) and amino group protons (~5-6 ppm). IR spectroscopy can validate the C=O stretch (~1700 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in sealed, non-reactive containers (e.g., glass) under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Avoid proximity to oxidizers or flammables .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite), then dispose as hazardous waste .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Step 1 : Condensation of 2,6-dimethylpyrimidine-4-amine with a formylating agent (e.g., DMF/POCl₃) under anhydrous conditions.

- Step 2 : Purification via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Yield optimization : Monitor reaction temperature (typically 0–5°C during formylation) to minimize side products .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : -NMR identifies the aldehyde carbon (~190 ppm) and quaternary pyrimidine carbons.

- Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming substituent positions.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 60:40) for purity analysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the aldehyde group) be resolved during structure refinement?

- Methodological Answer :

- Software : Use SHELXL for refinement, applying constraints (e.g., DFIX for bond distances) and anisotropic displacement parameters for non-hydrogen atoms.

- Disorder handling : Split the aldehyde moiety into two positions with occupancy factors refined to convergence. Validate with R-factor convergence tests (<5% difference) .

Q. What strategies enable selective functionalization of the aldehyde group while preserving the pyrimidine core?

- Methodological Answer :

- Protection-deprotection : Convert the aldehyde to a stable imine (e.g., using Girard’s reagent T) before modifying other sites.

- Nucleophilic addition : React with hydrazines to form hydrazones, which can later be hydrolyzed back to the aldehyde .

Q. How can computational tools predict intermolecular interactions in the crystal lattice of this compound?

- Methodological Answer :

- Software : Use Mercury CSD 2.0 to analyze hydrogen bonds (N–H···O=C) and π-π stacking between pyrimidine rings.

- Packing similarity : Compare with Cambridge Structural Database (CSD) entries to identify common motifs (e.g., herringbone packing) .

Q. What experimental approaches mitigate degradation of this compound under varying pH conditions?

- Methodological Answer :

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) with HPLC monitoring.

- Buffer selection : Use neutral buffers (pH 6-8) to prevent aldehyde oxidation. Add antioxidants (e.g., BHT) in stock solutions .

Q. How can reaction pathways involving the aldehyde group be tracked in real-time?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。